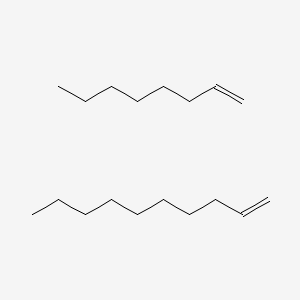
1-Decene, adduct with 1-octene (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decene, adduct with 1-octene (1:1), is a type of polyolefin elastomer that is synthesized through the copolymerization of 1-decene and 1-octene. This compound is known for its excellent mechanical properties, chemical stability, and versatility in various applications. It is widely used in the production of lubricants, adhesives, and polymer additives due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-decene, polymer with 1-octene, typically involves the use of catalysts such as salalen titanium (IV) complexes activated by methylaluminoxane . The copolymerization process is carried out under controlled conditions, including specific temperatures and molar ratios of aluminum to titanium. The reaction conditions are optimized to achieve high molecular weight and desired copolymer characteristics .
Industrial Production Methods: In industrial settings, the production of this polymer involves the use of advanced catalytic systems and reactors. The process begins with the polymerization of 1-decene and 1-octene in the presence of a catalyst. The reaction is carried out in a reactor under controlled temperature and pressure conditions. The resulting polymer is then purified and processed to obtain the final product with the desired properties .
Análisis De Reacciones Químicas
Types of Reactions: 1-Decene, adduct with 1-octene (1:1), undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: The polymer can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted polymers with various functional groups. These products exhibit different properties and can be used in diverse applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-decene, polymer with 1-octene, involves the interaction of its molecular structure with specific targets and pathways. The polymer exerts its effects through the following mechanisms:
Comparación Con Compuestos Similares
1-Decene, adduct with 1-octene (1:1), can be compared with other similar compounds, such as:
1-Hexene, polymer with 1-octene: This polymer has similar properties but differs in the length of the carbon chain, which affects its mechanical and chemical properties.
1-Dodecene, polymer with 1-octene: This compound has a longer carbon chain, resulting in different physical and chemical characteristics.
1-Octadecene, polymer with 1-octene: This polymer has an even longer carbon chain, leading to unique properties and applications.
The uniqueness of 1-decene, polymer with 1-octene, lies in its balanced properties, making it suitable for a wide range of applications. Its specific molecular structure provides a combination of flexibility, strength, and chemical stability that is not easily achieved with other similar compounds .
Propiedades
Número CAS |
173994-79-1 |
|---|---|
Fórmula molecular |
C18H36 |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
dec-1-ene;oct-1-ene |
InChI |
InChI=1S/C10H20.C8H16/c1-3-5-7-9-10-8-6-4-2;1-3-5-7-8-6-4-2/h3H,1,4-10H2,2H3;3H,1,4-8H2,2H3 |
Clave InChI |
XKKPTSDYGCWOCE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=C.CCCCCCC=C |
SMILES canónico |
CCCCCCCCC=C.CCCCCCC=C |
| 53621-22-0 66070-54-0 |
|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


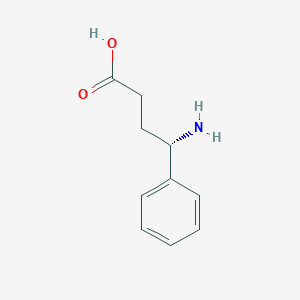
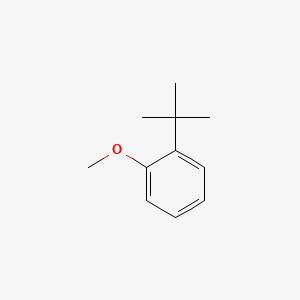
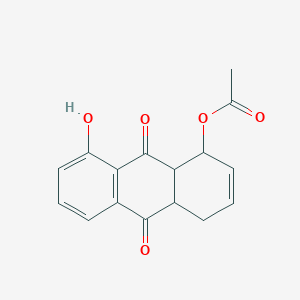
![6-Methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B1633738.png)
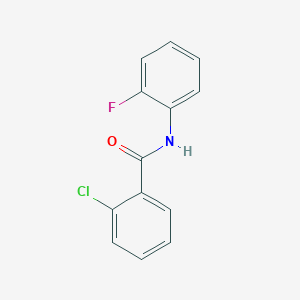
![Phenol, 2(or 4)-[[bis(2-hydroxyethyl)amino]methyl]-](/img/structure/B1633749.png)








